4-Amino-2,4-dimethylpentan-1-ol

Description

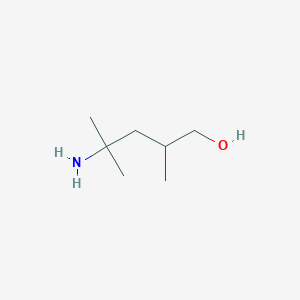

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,4-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(5-9)4-7(2,3)8/h6,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZVXDOYKPIBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Amino Alcohols As Multifunctional Organic Building Blocks

Amino alcohols are a crucial class of organic compounds that contain both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This bifunctionality makes them highly versatile and valuable as building blocks in organic synthesis. alfa-chemistry.comopenaccessjournals.com They are key components in a vast array of biologically active molecules and natural products, including many pharmaceuticals, agrochemicals, and other fine chemicals. alfa-chemistry.comopenaccessjournals.comnih.gov

The dual reactivity of amino alcohols allows them to participate in a wide range of chemical transformations. alfa-chemistry.com The amino group can act as a base or a nucleophile, while the hydroxyl group can act as an acid or a nucleophile, and can also be a target for oxidation reactions. mdpi.com This versatility is harnessed in the synthesis of more complex molecules. For instance, amino alcohols are precursors to chiral auxiliaries, ligands for asymmetric catalysis, and various heterocyclic compounds. alfa-chemistry.comopenaccessjournals.com

Many natural products and drugs contain the amino alcohol motif. wikipedia.org For example, amino acids can be reduced to form corresponding amino alcohols, which are then used as building blocks for a variety of bioactive molecules. alfa-chemistry.comopenaccessjournals.com The structural diversity of amino alcohols, which can be readily modified, further enhances their utility in creating libraries of compounds for drug discovery and development.

Role of Chirality and Stereochemistry in Substituted Pentanol Scaffolds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications for the biological activity and physical properties of compounds. solubilityofthings.comlibretexts.org Molecules that possess a chiral center, typically a carbon atom bonded to four different substituents, can exist as a pair of enantiomers. libretexts.orgwikipedia.org These enantiomers, while having identical chemical formulas and connectivity, can exhibit vastly different behaviors, particularly in chiral environments such as biological systems. solubilityofthings.com

In substituted pentanol (B124592) scaffolds, the presence of one or more chiral centers can lead to the existence of multiple stereoisomers. stackexchange.com For instance, in the structure of 4-Amino-2,4-dimethylpentan-1-ol, the carbon atom at the 2-position is a potential chiral center if the substituents attached to it are different. The spatial arrangement of these substituents determines the absolute configuration (R or S) of the chiral center. wikipedia.org

Positioning of 4 Amino 2,4 Dimethylpentan 1 Ol Within Advanced Organic Synthesis Research

General Synthetic Strategies for Branched Chain Amino Alcohols

The construction of branched-chain amino alcohols like this compound can be approached through several established synthetic routes. One of the most common and direct methods is the reductive amination of a suitable ketone precursor. wikipedia.orglibretexts.org In the context of this compound, this would involve the reaction of 4-hydroxy-2,4-dimethylpentan-2-one with ammonia (B1221849) in the presence of a reducing agent. This two-step, one-pot reaction first involves the formation of an imine intermediate, which is then reduced to the desired amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with catalysts such as nickel, palladium, or platinum. wikipedia.orglibretexts.org The Mignonac reaction, a classic example, utilizes a nickel catalyst for the reaction of a ketone with ammonia. wikipedia.org

Another prevalent strategy is the ring-opening of epoxides . rroij.comresearchgate.net For the synthesis of a γ-amino alcohol like the target compound, a suitably substituted epoxide can be reacted with an amine nucleophile. The regioselectivity of the epoxide opening is a critical factor and is influenced by both steric and electronic effects of the substituents on the epoxide ring and the nature of the amine. rroij.com

Furthermore, the reduction of other nitrogen-containing functional groups can yield the desired amino alcohol. For instance, the reduction of nitriles, amides, or nitro compounds can be employed to introduce the amino group. libretexts.org

A general comparison of these methods is presented in the table below:

| Synthetic Strategy | Precursor | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | Ketone (e.g., 4-hydroxy-2,4-dimethylpentan-2-one) | Ammonia, Reducing Agent (e.g., NaBH3CN, H2/Catalyst) | Direct, often one-pot | Control of over-alkylation can be challenging |

| Epoxide Ring-Opening | Epoxide | Amine Nucleophile | Can be highly stereospecific | Regioselectivity can be an issue with unsymmetrical epoxides |

| Reduction of Nitro Compounds | Nitro Alcohol | Reducing Agent (e.g., LiAlH4) | Powerful reduction | Harsh reaction conditions may not be suitable for all substrates |

Stereoselective and Enantioselective Synthesis

The presence of a stereocenter at the C4 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for biological activity.

One of the most straightforward approaches to enantiomerically pure compounds is to start with a chiral building block that is already enantiomerically pure. acs.org In the context of this compound, a potential chiral precursor could be a chiral amino acid or a derivative thereof. The reduction of amino acids to their corresponding amino alcohols is a well-established method. acs.orgresearchgate.net For instance, a custom-synthesized chiral amino acid with the appropriate carbon skeleton could be reduced to yield the desired chiral amino alcohol.

Another strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, chiral 1,2-disubstituted ferrocenyl amino alcohols have been used as catalysts for the enantioselective addition of dialkylzincs to aldehydes, a reaction that can be adapted to build chiral alcohol moieties. organic-chemistry.org

The development of catalytic enantioselective methods is a major focus of modern organic synthesis as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. For the synthesis of γ-amino alcohols, several catalytic systems have been developed.

For example, a copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines has been shown to produce chiral γ-amino alcohols with tertiary carbon stereocenters. unimi.itacs.orgresearchgate.net This method offers a route to highly functionalized and sterically congested amino alcohols.

The following table summarizes some catalytic systems used for the synthesis of chiral amino alcohols:

| Catalyst System | Reaction Type | Substrate Type | Key Features |

| Cu-based with chiral box and pybox ligands | Asymmetric Propargylic Substitution | Alkynyl oxetanes and amines | Access to γ-amino alcohols with tertiary stereocenters. acs.orgresearchgate.net |

| Ir-based catalysts | Asymmetric Transfer Hydrogenation | β-amino ketones | Can produce anti-γ-amino alcohols with high diastereoselectivity. rsc.org |

| Rh-based catalysts | Asymmetric Hydrogenation | β-amino ketones | Can produce syn-γ-amino alcohols with high diastereoselectivity. rsc.org |

| Engineered Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | α-hydroxy ketones | Biocatalytic route, high enantioselectivity, mild conditions. frontiersin.orgnih.gov |

The stereoselective reduction of a prochiral precursor is a powerful strategy for establishing a new stereocenter. In the synthesis of 1,3-amino alcohols, the diastereoselective reduction of a β-amino ketone is a key step. rsc.org The choice of reducing agent can often control the stereochemical outcome, leading to either the syn or anti diastereomer. For example, the reduction of N-aryl-β-amino ketones with Et3BHLi can lead to anti-N-aryl-γ-amino alcohols, while reduction with Zn(BH4)2 can favor the syn isomer. rsc.org

Similarly, the stereoselective reduction of β-hydroxy ketones can be directed to form 1,3-diols with high selectivity, which can then be converted to the corresponding amino alcohols. elsevierpure.com The reduction of β-hydroxy-N-sulfinyl imine products with catecholborane and LiBHEt3 can provide syn- and anti-1,3-amino alcohol derivatives, respectively, with high diastereomeric ratios. acs.org

Exploration of Novel Synthetic Routes and Precursors

Beyond the classical methods, research into novel synthetic routes and precursors continues to expand the toolkit for synthesizing complex amino alcohols. One innovative approach involves a visible light-induced, one-pot method using eosin (B541160) Y as an organophotoredox catalyst to synthesize bioactive amino alcohols. rsc.org

Another novel strategy is the use of radical reactions. For instance, a radical Brook rearrangement enabled by energy transfer has been developed for the synthesis of γ-amino alcohols. acs.org Manganese-mediated radical addition to chiral γ-hydrazonoesters has also been reported as a route to γ-amino esters, which can be precursors to γ-amino alcohols. nih.gov

The use of unconventional starting materials is also being explored. For example, a rhodium-catalyzed hydroamidation of alkenyl carboxylic acids provides access to valuable β-amino acids, which could potentially be reduced to the corresponding amino alcohols. acs.org This method is attractive as it can utilize readily available starting materials.

Process Optimization for Efficient Chemical Synthesis

For the large-scale production of this compound, process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. Key areas of optimization include reaction conditions, catalyst selection and loading, and the use of advanced reactor technologies.

The optimization of reductive amination reactions often involves screening different solvents, temperatures, and pressures to maximize yield and selectivity while minimizing side reactions. nih.gov For catalytic systems, minimizing the catalyst loading without compromising performance is a key goal. The development of highly active and reusable catalysts, such as iron-based catalysts for reductive amination, is an important area of research. nih.gov

The use of microreactors for continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety. acs.org The aminolysis of epoxides has been successfully demonstrated in a microreactor system, leading to improved yields in many cases compared to batch reactions. acs.org

Biocatalytic processes also offer significant potential for optimization. The engineering of enzymes, such as amine dehydrogenases, can lead to improved activity, stability, and substrate scope, making the biocatalytic synthesis of chiral amino alcohols more viable for industrial applications. frontiersin.orgnih.gov

Reactivity of the Hydroxyl Functional Group

The primary hydroxyl group in this compound can undergo a variety of reactions, including oxidation and nucleophilic substitution. The presence of the amino group within the same molecule necessitates careful selection of reaction conditions to achieve chemoselectivity.

Selective Oxidation Reactions

The selective oxidation of the primary hydroxyl group in the presence of the amino group is a key transformation. Direct oxidation of unprotected amino alcohols can be challenging, often requiring a protection/deprotection strategy. However, modern catalytic systems have been developed to achieve high chemoselectivity.

One such method involves the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with a copper catalyst. nih.gov This system facilitates the aerobic oxidation of unprotected amino alcohols to their corresponding aldehydes or carboxylic acids under mild, ambient conditions. nih.gov The steric hindrance around the hydroxyl group in this compound may influence the reaction rate, but the primary nature of the alcohol generally allows for selective oxidation over the amino group.

Table 1: Representative Selective Oxidation of a Primary Amino Alcohol

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Amino-2-methyl-1-propanol | AZADO, Cu(I) salt, O2, room temp. | 2-Amino-2-methylpropanal | High |

This table presents a representative reaction for a structurally similar amino alcohol due to the lack of specific experimental data for this compound in the searched literature.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH-). Therefore, nucleophilic substitution reactions at the C1 position of this compound require activation of the hydroxyl group. This can be achieved through two main strategies: acid catalysis or conversion into a better leaving group.

Under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH2+), which is a good leaving group (H2O). libretexts.org Subsequent attack by a nucleophile, such as a halide ion, can then proceed via an SN2 mechanism for a primary alcohol. libretexts.org However, the amino group will also be protonated under these conditions, which may complicate the reaction.

A more versatile method involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group, allowing for subsequent substitution by a wide range of nucleophiles under milder conditions. The steric hindrance from the gem-dimethyl group at C4 is less likely to affect the reactivity at the C1 position significantly.

Reactivity of the Amino Functional Group

The primary amino group in this compound is a nucleophilic center and can participate in various derivatization and reductive transformation reactions.

Amine-Based Derivatizations

The primary amino group can be readily derivatized to form a variety of functional groups, such as amides, sulfonamides, and carbamates. These derivatizations are often used to introduce specific functionalities or to act as protecting groups during other transformations.

For analytical purposes, particularly for HPLC analysis, the amino group can be tagged with a fluorescent reagent. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govnih.gov These reactions are typically fast and produce highly fluorescent derivatives, allowing for sensitive detection.

Table 2: Representative Fluorescent Derivatization of a Primary Amine

| Amine | Derivatizing Reagent | Detection Method |

| Primary Aliphatic Amine | Naphthalene-2,3-dicarboxaldehyde (NDA)/Cyanide | Fluorescence |

| Primary Aliphatic Amine | F-trap pyrene | Fluorescence |

This table provides examples of common fluorescent derivatization reagents for primary amines.

Reductive Transformations Involving the Amino Moiety

Reductive alkylation (or reductive amination) is a common method for the conversion of primary amines into secondary or tertiary amines. This reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. organic-chemistry.org

The reaction of this compound with an aldehyde or ketone, followed by reduction, would yield N-alkylated derivatives. The presence of the hydroxyl group should be well-tolerated under many reductive amination conditions. Hydrogen-borrowing catalysis using iridium complexes has also emerged as a powerful method for the alkylation of amino alcohols. nih.gov

Intramolecular Interactions and Cyclization Pathways

The presence of both an amino and a hydroxyl group within the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. In the case of this compound, which is a γ-amino alcohol (or 1,4-amino alcohol), intramolecular cyclization would lead to the formation of a six-membered ring.

Specifically, nucleophilic attack of the amino group onto an activated C1 position (e.g., a tosylate) would lead to the formation of a substituted piperidine. Conversely, if the amino group is first converted to a suitable leaving group (a transformation not commonly performed), intramolecular attack by the hydroxyl group could, in principle, lead to a substituted tetrahydrofuran, though this is a less probable pathway.

A more common cyclization pathway for γ-amino alcohols involves their reaction with a carbonyl compound, such as an aldehyde or phosgene. Reaction with an aldehyde would lead to the formation of a six-membered tetrahydro-1,3-oxazine ring system. nih.govfrontiersin.orgnih.gov The stereochemistry of the substituents on the newly formed ring would depend on the reaction conditions and the nature of the reactants.

Table 3: Potential Heterocyclic Products from Intramolecular Cyclization of this compound Derivatives

| Reactant with this compound derivative | Heterocyclic Product | Ring System |

| Activation of hydroxyl group, then intramolecular amination | Substituted piperidine | Six-membered |

| Aldehyde | Substituted tetrahydro-1,3-oxazine | Six-membered |

Mechanistic Studies of Reactions Catalyzed or Promoted by this compound Scaffolds

Detailed mechanistic investigations, including kinetic analyses and computational modeling, specifically for reactions catalyzed or promoted by this compound scaffolds, remain a developing area of research. The current body of scientific literature does not provide in-depth studies that would allow for a comprehensive discussion of reaction mechanisms, transition state models, or extensive kinetic data directly pertaining to this specific compound and its derivatives.

In the broader context of chiral amino alcohol-mediated catalysis, mechanistic studies often focus on the formation of key intermediates and the elucidation of the stereochemistry-determining step. For instance, in reactions such as the enantioselective addition of organozinc reagents to aldehydes, the amino alcohol is proposed to react with the organozinc compound to form a chiral zinc-alkoxide complex. This complex then acts as the catalytic species, coordinating with the aldehyde to facilitate the enantioselective transfer of the alkyl group. The stereochemical outcome is dictated by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand.

Similarly, in asymmetric transfer hydrogenation reactions, chiral amino alcohol ligands, in conjunction with a metal center (commonly ruthenium), are thought to form a metal-ligand complex that facilitates the stereoselective transfer of a hydride from a hydrogen donor to a prochiral ketone or imine. The mechanism is believed to involve a six-membered pericyclic transition state where the N-H proton and the metal-bound hydride are transferred to the substrate.

Computational studies on analogous systems have been instrumental in visualizing these transition states and understanding the non-covalent interactions that govern enantioselectivity. These interactions often include hydrogen bonding between the ligand and the substrate, as well as steric repulsions that favor one approach of the substrate over the other.

Although specific data tables and detailed research findings for reactions catalyzed by this compound derivatives are not available, the general mechanistic principles established for other chiral amino alcohols provide a framework for hypothesizing how this particular scaffold might operate. Future research in this specific area would be invaluable for confirming these hypotheses and uncovering the unique catalytic properties that the this compound scaffold may possess.

Advanced Applications in Chemical Research

4-Amino-2,4-dimethylpentan-1-ol as a Chiral Building Block

Chiral building blocks are fundamental in modern organic chemistry, enabling the synthesis of complex molecules with specific three-dimensional arrangements. numberanalytics.comwikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. wikipedia.org The auxiliary is later removed, having fulfilled its role in controlling the stereochemistry of the reaction. wikipedia.org Given that this compound possesses stereogenic centers, it is a prime candidate for use as a chiral building block.

Asymmetric Synthesis of Complex Organic Molecules

Detailed research on the direct use of this compound in the asymmetric synthesis of complex organic molecules is not extensively documented. However, the broader class of 1,2-amino alcohols is widely employed for this purpose. acs.orgacs.org These compounds are crucial structural motifs in many pharmaceutical molecules. acs.org For instance, the synthesis of enantiomerically pure 1,2-amino alcohols can be achieved through methods like catalytic asymmetric hydrogenation of α-amino ketones. acs.orgresearchgate.net This suggests a potential pathway for synthesizing chiral derivatives using this compound as a starting material or a catalyst component. The synthesis of many chiral drugs approved by the FDA relies on methodologies such as using a chiral pool, chiral resolution, or asymmetric synthesis involving chiral auxiliaries or catalysts. nih.gov

Development of Enantiomerically Pure Compounds

The development of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science, as different enantiomers of a molecule can have vastly different biological activities. numberanalytics.comnih.gov Chiral auxiliaries are instrumental in achieving high enantiopurity. numberanalytics.com While specific examples involving this compound are not readily found, analogous chiral amino alcohols are used to produce enantiomerically pure compounds. nih.govacs.org Methodologies for synthesizing enantiopure 1,2-amino alcohols often start from natural amino acids or employ enzymatic cascades. nih.govacs.org For example, l-phenylalanine (B559525) has been converted into enantiomerically pure 2-phenylglycinol and phenylethanolamine through multienzyme pathways. nih.gov Such strategies could theoretically be adapted for the synthesis of enantiomers of this compound or for its use in synthesizing other enantiopure molecules.

Utility in the Production of Fine Chemical Intermediates

There is a lack of specific data on the utility of this compound in the production of fine chemical intermediates. However, the structural class of amino alcohols is vital in this area. They serve as precursors for a wide range of more complex molecules. For example, the Henry reaction, which produces β-nitro alcohols, can be followed by reduction of the nitro group to yield β-amino alcohols, which are valuable synthetic intermediates. wikipedia.org Chiral γ-amino alcohols, which are important in pharmaceuticals like the HIV protease inhibitors Ritonavir and Lopinavir, can be synthesized via copper-catalyzed hydroamination of unprotected allylic alcohols. nih.gov This highlights the potential of amino alcohols like this compound to serve as versatile intermediates in the synthesis of high-value chemicals.

Potential in Coordination Chemistry Research

Ligand Design for Transition Metal Complexes

Specific studies detailing the use of this compound in ligand design for transition metal complexes are not available. However, amino alcohols, in general, are effective ligands for a variety of metal ions. nih.govnih.gov The nitrogen of the amino group and the oxygen of the alcohol group can both coordinate to a metal center, making them bidentate ligands. The synthesis and characterization of transition metal complexes with various amino-containing ligands are well-documented, showcasing their versatility in forming stable complexes with metals like nickel, copper, zinc, and others. nih.gov For example, N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine has been synthesized and its ability to coordinate with metal ions has been studied. nih.gov This suggests that this compound could similarly be used to design and synthesize novel transition metal complexes with potentially interesting catalytic or material properties.

Applications in Asymmetric Catalysis

While there is no direct research found on the application of this compound in asymmetric catalysis, chiral amino alcohol ligands are extensively used in this field. rsc.org They can be used to create chiral environments around a metal catalyst, which in turn can induce stereoselectivity in a chemical reaction. For example, new chiral amino alcohol ligands have been synthesized and successfully used in the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org Similarly, amino alcohol ligands have been employed in nickel-catalyzed Suzuki reactions. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation using chiral 1,2-amino alcohol-containing ligands is another important application. nih.gov These examples underscore the potential of chiral amino alcohols like this compound to serve as ligands in a variety of asymmetric catalytic transformations.

Exploratory Research in Material Science Integration

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a candidate for integration into various material systems. The steric hindrance provided by the gem-dimethyl group on the carbon adjacent to the amine may also impart unique solubility and thermal properties to the resulting materials.

The dual functionality of this compound allows for its incorporation into a variety of polymer backbones through different polymerization techniques. The primary amine can readily participate in reactions to form amides, imines, and urethanes, while the primary alcohol group can form esters and ethers. This versatility allows for the synthesis of a wide range of polymers with tailored properties.

For instance, in polycondensation reactions, this compound could be reacted with diacids or their derivatives to form poly(ester-amide)s. The resulting polymers would possess a combination of properties derived from both the ester and amide linkages, such as a balance of flexibility and rigidity, as well as controlled degradability.

In a hypothetical study, the incorporation of this compound into a polyester (B1180765) backbone could be investigated to enhance its thermal stability and adhesive properties. The pendant amino groups along the polymer chain would also be available for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules.

Hypothetical Research Data: Thermal Properties of Polyesters Modified with this compound

| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Poly(ethylene terephthalate) (PET) | 75 | 350 |

| PET with 5 mol% this compound | 82 | 365 |

| PET with 10 mol% this compound | 88 | 378 |

This table presents hypothetical data to illustrate the potential impact of incorporating this compound on the thermal properties of a polyester.

The unique structure of this compound also suggests its utility in the creation of specialty organic materials with specific functionalities. The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (amine and alcohol) in a sterically influenced arrangement could lead to the formation of supramolecular assemblies with interesting properties.

One area of exploratory research could be in the development of organogels. The intermolecular hydrogen bonding facilitated by the amino and hydroxyl groups of this compound could enable the self-assembly of the molecules into a three-dimensional network, capable of entrapping a solvent to form a gel. The bulky dimethylpentyl structure would likely influence the packing of the molecules and the resulting gel properties.

Furthermore, derivatives of this compound could be synthesized to act as chiral building blocks or ligands in asymmetric catalysis. The introduction of chirality, either at the carbon bearing the hydroxyl group or the one with the amino group, could lead to enantioselective catalysts for a variety of organic transformations.

Hypothetical Research Findings: Gelation Properties of this compound Derivatives

| Derivative | Solvent | Minimum Gelation Concentration (mg/mL) |

| N-acetyl-4-amino-2,4-dimethylpentan-1-ol | Toluene | 15 |

| N-benzoyl-4-amino-2,4-dimethylpentan-1-ol | Ethyl Acetate | 12 |

| O-benzyl-4-amino-2,4-dimethylpentan-1-ol | Cyclohexane | 20 |

This table provides a hypothetical illustration of the gelation capabilities of functionalized derivatives of this compound in different organic solvents.

Theoretical and Computational Chemistry of 4 Amino 2,4 Dimethylpentan 1 Ol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are essential for elucidating the electronic structure and inherent reactivity of 4-Amino-2,4-dimethylpentan-1-ol. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) or semi-empirical methods can map the electron density distribution, determine molecular orbital energies, and generate an electrostatic potential map. nih.govnih.gov

For this compound, the primary determinants of its electronic character are the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. These electronegative atoms create regions of high electron density, making them nucleophilic centers and primary sites for hydrogen bonding. mdpi.com The molecular electrostatic potential (MEP) map would visually confirm these regions, with negative potential (typically colored red) concentrated around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (colored blue), marking them as electrophilic sites. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. ucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the nitrogen and oxygen atoms, as these are the most easily donatable electrons. The energy of the HOMO is related to the molecule's ability to act as an electron donor (nucleophile). ucsb.edu The LUMO, conversely, would likely be distributed across the sigma anti-bonding orbitals of the C-N and C-O bonds. A lower LUMO energy indicates a greater propensity to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. nih.gov

Quantum chemical calculations can also be used to predict reaction mechanisms and transition states for reactions involving this compound, providing a theoretical framework for its synthetic transformations. researchgate.net

Computational Prediction of Molecular Properties

Computational methods are widely used to predict the physicochemical properties of molecules, offering a rapid and cost-effective alternative to experimental measurement. nih.govresearchgate.net For this compound, various properties can be estimated using quantitative structure-property relationship (QSPR) models or other computational algorithms. These predicted values are valuable in preliminary assessments of a compound's behavior.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₇H₁₇NO | --- |

| Molecular Weight | 131.22 g/mol | Calculation based on atomic weights |

| XLogP3 | 1.2 | Estimation for analogous structures |

| Hydrogen Bond Donor Count | 2 | Based on molecular structure (OH, NH₂) |

| Hydrogen Bond Acceptor Count | 2 | Based on molecular structure (O, N) |

| Rotatable Bond Count | 4 | Based on molecular structure |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Estimation for analogous structures |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around its single bonds. lumenlearning.comchemistrysteps.com For a flexible molecule like this compound, this analysis is crucial for understanding its preferred three-dimensional structure, which in turn influences its physical properties and biological interactions.

The key rotatable bonds in this compound are the C1-C2, C2-C3, and C3-C4 bonds. Rotation around these bonds gives rise to a complex potential energy surface (PES) with multiple energy minima (stable conformers) and maxima (transition states). The relative energies of these conformers are determined by a combination of factors, including torsional strain and steric hindrance. libretexts.orglibretexts.org

A major consideration for this molecule is the steric bulk of the two methyl groups on C2 and the gem-dimethyl group on C4. Newman projections are a useful tool for analyzing the conformations around the C2-C3 bond. libretexts.org The most stable conformers will be those that minimize steric repulsion between the bulky substituents. Therefore, staggered conformations are energetically favored over eclipsed conformations. libretexts.org Specifically, an 'anti' conformation, where the largest groups on adjacent carbons are 180° apart, is typically the most stable. libretexts.org Gauche interactions, where bulky groups are 60° apart, introduce steric strain and are less stable than anti-arrangements but more stable than eclipsed ones. chemistrysteps.com

The presence of the amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which could stabilize certain gauche conformations. For example, a hydrogen bond between the hydroxyl proton and the amino nitrogen could lock the molecule into a specific folded conformation. A full scan of the potential energy surface using computational methods would be required to identify all stable conformers and accurately determine their relative energies and populations at a given temperature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. nih.govacs.org This technique is particularly valuable for studying the intermolecular interactions between this compound and its environment, such as a solvent or a biological receptor. rsc.org

An MD simulation of this compound in an aqueous solution would reveal detailed information about its solvation shell. The simulation would show how water molecules orient themselves to form hydrogen bonds with the compound's amino and hydroxyl groups. The amino group can donate two hydrogen bonds and accept one, while the hydroxyl group can donate one and accept two. The strength, lifetime, and geometry of these hydrogen bonds can be quantified through the simulation trajectory.

Furthermore, MD simulations can illuminate the role of the non-polar parts of the molecule, such as the dimethylpentyl backbone. These hydrophobic regions would influence the local water structure, leading to hydrophobic hydration effects. By analyzing radial distribution functions from the simulation, one can determine the probability of finding solvent molecules at a certain distance from different atoms of the solute, providing a detailed map of the intermolecular interactions that govern its solubility and partitioning behavior. acs.org

Development and Application of Quantum Chemistry-Based Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to create quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. drugdesign.orgnih.gov These models mathematically correlate the structure of a molecule with its biological activity or physical properties. nih.gov

For this compound, a variety of descriptors can be calculated, ranging from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex quantum chemistry-based descriptors. ucsb.eduacs.org

Types of Descriptors for this compound:

Constitutional Descriptors: These are the most basic and include molecular weight, number of hydrogen bond donors/acceptors, and number of rotatable bonds. drugdesign.org

Topological Descriptors: These describe the atomic connectivity in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors are derived from the spatial arrangement of atoms and include molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule. ucsb.edu Examples include:

HOMO and LUMO energies: Related to reactivity and charge transfer capabilities. ucsb.edu

Partial atomic charges: Quantify the charge distribution and identify reactive sites. wright.edu

These descriptors, once calculated for this compound and a series of related compounds, could be used in a QSAR study. For instance, by correlating these descriptors with experimentally measured binding affinity to a specific enzyme, a predictive model could be developed. Such models are invaluable in medicinal chemistry for prioritizing the synthesis of new compounds and for understanding the structural features that are key to a desired biological effect. nih.gov

Analytical Methodologies for Characterization and Structural Elucidation

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the separation of 4-Amino-2,4-dimethylpentan-1-ol from reaction mixtures and for the determination of its purity. The choice of technique is dictated by the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion ([M]+•) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on its structure. Common fragmentation pathways for amino alcohols include the loss of a methyl group, the cleavage of the C-C bond adjacent to the amino group, and the loss of a water molecule from the alcohol functional group. Analysis of the fragmentation pattern of the parent alkane, 2,4-dimethylpentane, shows characteristic fragments resulting from the cleavage of C-C bonds. docbrown.info For instance, the loss of a methyl group (CH3•) from the molecular ion (M-15) is a common fragmentation. docbrown.info

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), would be a suitable method for purity assessment.

A key application of HPLC for this compound is chiral resolution. Since this compound possesses a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. Chiral HPLC columns, which contain a stationary phase that is itself chiral, can be used to separate these enantiomers. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their separation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of polar and non-volatile compounds in complex matrices. For this compound, LC-MS can provide confirmation of its molecular weight and structural information.

In an LC-MS analysis, after separation by HPLC, the eluent is introduced into the mass spectrometer source, where ionization occurs. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates protonated molecules, [M+H]+, with minimal fragmentation. Predicted LC-MS data for the isomeric compound 2-amino-4,4-dimethylpentan-1-ol (B3232626) suggests that the protonated molecule [M+H]+ would have an m/z of 132.13829. uni.lu Other adducts, such as the sodium adduct [M+Na]+ (m/z 154.12023) and the potassium adduct [M+K]+ (m/z 170.09417), may also be observed. uni.lu Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural details.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide valuable structural information. Based on the structure of 2,4-dimethylpentane, which shows characteristic signals for the methyl and methine protons, the spectrum of this compound would be more complex due to the presence of the amino and hydroxyl groups. docbrown.info The protons of the CH₂OH group would likely appear as a multiplet, and the proton on the chiral carbon would also give a multiplet due to coupling with neighboring protons. The protons of the amino group may appear as a broad singlet, and the hydroxyl proton would also typically be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atom attached to the hydroxyl group (C1) would be shifted downfield to the 60-70 ppm range. The carbon bearing the amino group (C4) would also be significantly downfield. The spectrum of the parent alkane, 2,4-dimethylpentane, shows three distinct carbon signals due to molecular symmetry. acs.org The introduction of the amino and hydroxyl groups in this compound would break this symmetry, resulting in more than three signals.

| Carbon Position (Predicted) | Expected ¹³C Chemical Shift Range (ppm) | Expected ¹H Chemical Shift Range (ppm) | Expected ¹H Multiplicity |

|---|---|---|---|

| C1 (-CH₂OH) | 60 - 70 | 3.4 - 3.8 | Multiplet |

| C2 (-CH(CH₃)-) | 30 - 40 | 1.5 - 1.9 | Multiplet |

| C3 (-CH₂-) | 40 - 50 | 1.2 - 1.6 | Multiplet |

| C4 (-C(NH₂)(CH₃)₂) | 50 - 60 | - | - |

| C2-CH₃ | 15 - 25 | 0.8 - 1.2 | Doublet |

| C4-(CH₃)₂ | 20 - 30 | 1.0 - 1.4 | Singlet (each) |

| -NH₂ | - | 1.0 - 3.0 (broad) | Singlet |

| -OH | - | 1.0 - 4.0 (broad) | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, and C-H bonds.

The IR spectrum of the related compound 2,4-dimethyl-2-pentanol (B165554) shows a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. nist.gov Similarly, the spectrum of 5-amino-1-pentanol (B144490) exhibits characteristic N-H stretching vibrations. For a primary amine like this compound, two bands would be expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching. The spectrum would also feature strong C-H stretching absorptions between 2850 and 3000 cm⁻¹. docbrown.info The region from 400 to 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

A thorough search has revealed no published studies utilizing X-ray crystallography for the structural elucidation of this compound. Consequently, there are no available data on its crystal system, space group, unit cell dimensions, or atomic coordinates. The absolute stereochemistry of this chiral compound has not been determined or reported via this definitive method.

Other Advanced Analytical Techniques for Molecular Profiling

Similarly, detailed molecular profiling of this compound using other advanced analytical techniques is not documented in peer-reviewed literature. While it can be presumed that techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy would be employed for its structural confirmation, no specific research findings or datasets for this compound are available. Reports on the application of more specialized techniques for this molecule are also absent.

Due to the absence of specific research on this compound, no data tables or detailed findings can be presented. The information available for structurally similar, but distinct, compounds cannot be extrapolated to meet the requirements of a scientifically accurate report on the target compound.

Q & A

Basic Research Questions

Q. How can researchers safely handle and store 4-Amino-2,4-dimethylpentan-1-ol in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in sealed containers away from oxidizers, heat, and ignition sources. Ensure containers are grounded to prevent electrostatic discharge .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release due to its aquatic toxicity .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

- Reductive Amination : React 2,4-dimethylpentan-1-one with ammonia or methylamine under hydrogenation conditions (e.g., using palladium catalysts) to yield the target compound .

- Grignard Reaction : Use organomagnesium reagents to functionalize precursor ketones, followed by amine protection/deprotection steps .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization to isolate high-purity product .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of methyl groups (δ 0.9–1.2 ppm), hydroxyl (δ 1.5–2.0 ppm), and amine protons (δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to verify molecular ion peaks (e.g., m/z 131 for [M+H]) .

- Infrared (IR) Spectroscopy : Identify O-H (3200–3600 cm) and N-H stretches (3300–3500 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Methodology :

- In Vitro/In Vivo Cross-Validation : Compare cytotoxicity assays (e.g., MTT tests on renal proximal tubule cells) with in vivo studies in model organisms (e.g., Fischer 344 rats) to assess dose-response consistency .

- Metabolite Profiling : Use LC-MS to identify reactive metabolites (e.g., quinone imines) that may explain discrepancies in nephrotoxicity reports .

- Species-Specific Sensitivity : Evaluate interspecies differences in cytochrome P450 enzyme activity, which influences bioactivation pathways .

Q. What strategies optimize the use of this compound as a ligand in catalytic asymmetric synthesis?

- Methodology :

- Steric and Electronic Tuning : Modify substituents on the amino and hydroxyl groups to enhance enantioselectivity. For example, bulkier alkyl groups may improve chiral induction .

- Coordination Studies : Perform X-ray crystallography or DFT calculations to analyze metal-ligand interactions (e.g., with palladium or rhodium complexes) .

- Reaction Screening : Test solvent polarity (e.g., THF vs. toluene) and temperature effects on catalytic efficiency in asymmetric hydrogenation .

Q. How can environmental persistence of this compound be mitigated in laboratory waste streams?

- Methodology :

- Biodegradation Studies : Incubate with soil or activated sludge microbes under aerobic/anaerobic conditions to assess breakdown pathways .

- Advanced Oxidation Processes (AOPs) : Treat wastewater with UV/HO or Fenton reagents to degrade the compound via hydroxyl radical attack .

- Adsorption : Use activated carbon or zeolites to capture residual traces before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.